2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
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Overview
Description
2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a triazole ring, which is further substituted with an ethyl and sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Substitution Reactions: The ethyl and sulfanyl groups are introduced through nucleophilic substitution reactions.
Formation of Benzamide: The final step involves the reaction of the triazole derivative with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of triazole derivatives, including their antimicrobial and anticancer properties.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The chloro and sulfanyl groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-chloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide
- **2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
Uniqueness
2-chloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both the chloro and sulfanyl groups can enhance its reactivity and binding affinity compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4OS/c1-2-17-10(15-16-12(17)19)7-14-11(18)8-5-3-4-6-9(8)13/h3-6H,2,7H2,1H3,(H,14,18)(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXLPOHLYQVDNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)CNC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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